molecular formula C24H19FN2O3 B12203441 (7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-4-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one

(7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-4-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one

Cat. No.: B12203441
M. Wt: 402.4 g/mol
InChI Key: USTOQMTXDYFQLN-NHDPSOOVSA-N
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Description

(7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-4-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one is a complex organic compound with a unique structure that includes a fluorobenzylidene group, a pyridinylmethyl group, and a furobenzoxazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-4-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the furobenzoxazinone core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the fluorobenzylidene group: This step involves the condensation of a fluorobenzaldehyde with the core structure under basic conditions.

    Attachment of the pyridinylmethyl group: This can be done through a nucleophilic substitution reaction using a pyridinylmethyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-4-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorobenzylidene and pyridinylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-4-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-4-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact mechanism would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-4-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C24H19FN2O3

Molecular Weight

402.4 g/mol

IUPAC Name

(7Z)-7-[(2-fluorophenyl)methylidene]-9-methyl-3-(pyridin-4-ylmethyl)-2,4-dihydrofuro[3,2-g][1,3]benzoxazin-6-one

InChI

InChI=1S/C24H19FN2O3/c1-15-23-18(13-27(14-29-23)12-16-6-8-26-9-7-16)10-19-22(28)21(30-24(15)19)11-17-4-2-3-5-20(17)25/h2-11H,12-14H2,1H3/b21-11-

InChI Key

USTOQMTXDYFQLN-NHDPSOOVSA-N

Isomeric SMILES

CC1=C2C(=CC3=C1O/C(=C\C4=CC=CC=C4F)/C3=O)CN(CO2)CC5=CC=NC=C5

Canonical SMILES

CC1=C2C(=CC3=C1OC(=CC4=CC=CC=C4F)C3=O)CN(CO2)CC5=CC=NC=C5

Origin of Product

United States

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